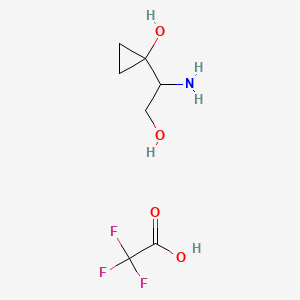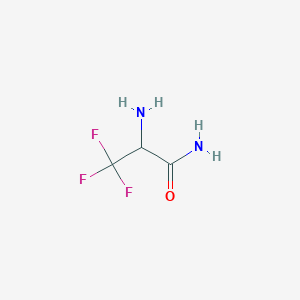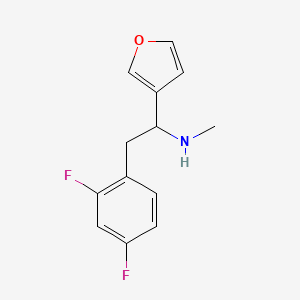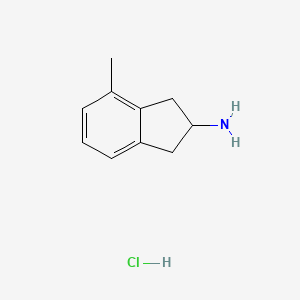
4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride is a chemical compound with the molecular formula C10H14ClN It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a methyl group and an amine group attached to the indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methyl-2,3-dihydro-1H-indene.
Amination: The indene derivative undergoes an amination reaction to introduce the amine group. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride
- 4-methyl-2,3-dihydro-1H-inden-1-amine
Uniqueness
4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride is unique due to the specific positioning of the methyl and amine groups on the indene structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-3-2-4-8-5-9(11)6-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H |
InChI Key |
GYABPBMUJNSMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CC2=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13562978.png)
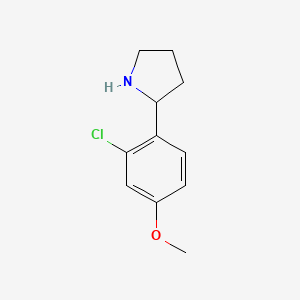
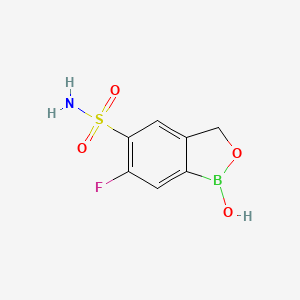
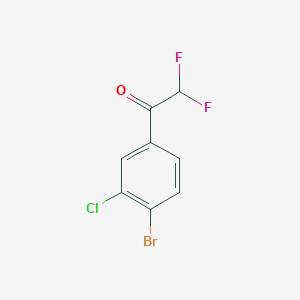
amino}acetic acid](/img/structure/B13563005.png)
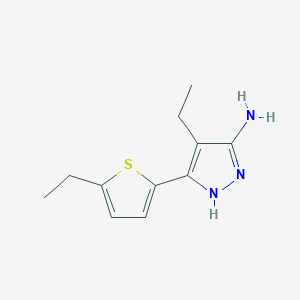
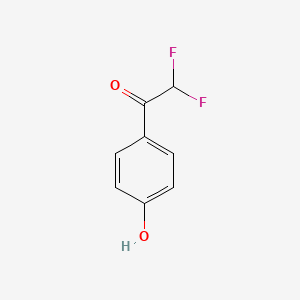
![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazinehydrochloride](/img/structure/B13563020.png)
![3-((6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563027.png)
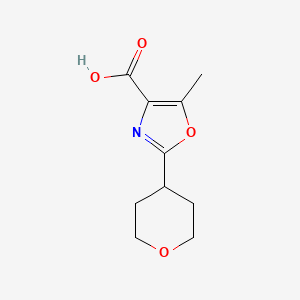
![3-Methylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13563046.png)
